

An In-depth Technical Guide to MHY-1685: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name:	MHY-1685
CAS No.:	27406-31-1
Cat. No.:	B2859007

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY-1685 is a novel synthetic compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and autophagy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **MHY-1685**. Furthermore, it delves into its mechanism of action, detailing its role in the modulation of autophagy and its therapeutic potential, particularly in the rejuvenation of senescent human cardiac stem cells (hCSCs) for cardiac repair. This document synthesizes key experimental findings, presenting quantitative data in structured tables and offering detailed protocols for the pivotal assays used to characterize the compound's activity. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and experimental application.

Chemical Structure and Properties

MHY-1685, chemically known as 5-(4-Hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a derivative of barbituric acid. Its structure is characterized by a pyrimidine trione ring linked to a 4-hydroxybenzylidene group.

Table 1: Physicochemical and Spectroscopic Data for **MHY-1685**[1]

Property	Value
IUPAC Name	5-(4-Hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Molecular Formula	C ₁₁ H ₈ N ₂ O ₄
Molecular Weight	232.19 g/mol
Melting Point	>300 °C
Solubility	Soluble in DMSO (62.5 mg/mL with sonication)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.23 (s, 1H, NH), 11.10 (s, 1H, NH), 10.79 (s, 1H, OH), 8.29 (d, 2H, J = 8.8 Hz, 2'-H, 6'-H), 8.17 (s, 1H, vinylic H), 6.84 (d, 2H, J = 8.8 Hz, 3'-H, 5'-H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 164.8 (C6), 163.7 (C4'), 163.0 (C4), 156.1 (benzylic C), 150.9 (C2), 139.0 (C2', C6'), 124.4 (C1'), 116.2 (C3', C5'), 114.9 (C5)
Mass Spectrometry (ESI-)	m/z 231 (M-H) ⁻

Synthesis

MHY-1685 is synthesized via a Knoevenagel condensation reaction.[1][2]

Experimental Protocol: Synthesis of **MHY-1685**[1][2]

- A suspension of 4-hydroxybenzaldehyde (300 mg, 2.46 mmol) and barbituric acid (315 mg, 2.46 mmol) is prepared in a mixture of ethanol (4 mL) and water (4 mL).
- The reaction mixture is heated to 80 °C. The mixture, which initially becomes a clear solution, will form a precipitate over the course of the reaction (approximately 6 hours).

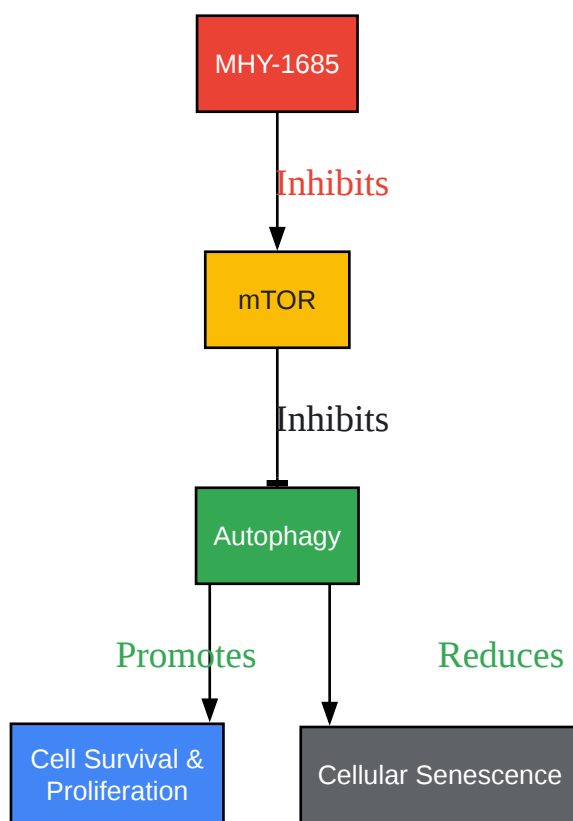
- After cooling to room temperature, the solid precipitate is collected by filtration through a Buchner funnel.
- The collected solid is washed sequentially with water, ethanol, and dichloromethane.
- The final product, **MHY-1685**, is obtained as a yellow solid. The reported yield is 82.6%.

Biological Activity and Mechanism of Action

MHY-1685 has been identified as a novel inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cellular metabolism, growth, and proliferation. The primary mechanism through which **MHY-1685** exerts its biological effects is by modulating autophagy.

The mTOR Signaling Pathway and Autophagy Regulation

The mTOR signaling pathway is a critical regulator of autophagy. mTOR exists in two distinct complexes, mTORC1 and mTORC2. When activated, mTORC1 phosphorylates and inhibits key proteins required for the initiation of autophagy, such as ULK1. By inhibiting mTOR, **MHY-1685** promotes the induction of autophagy.



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Caption: **MHY-1685** inhibits mTOR, leading to the induction of autophagy, which in turn promotes cell survival and reduces senescence.

Effects on Human Cardiac Stem Cells (hCSCs)

In vitro and in vivo studies have demonstrated the significant therapeutic potential of **MHY-1685** in the context of cardiac repair by rejuvenating senescent hCSCs.

Table 2: Effects of **MHY-1685** on Senescent Human Cardiac Stem Cells

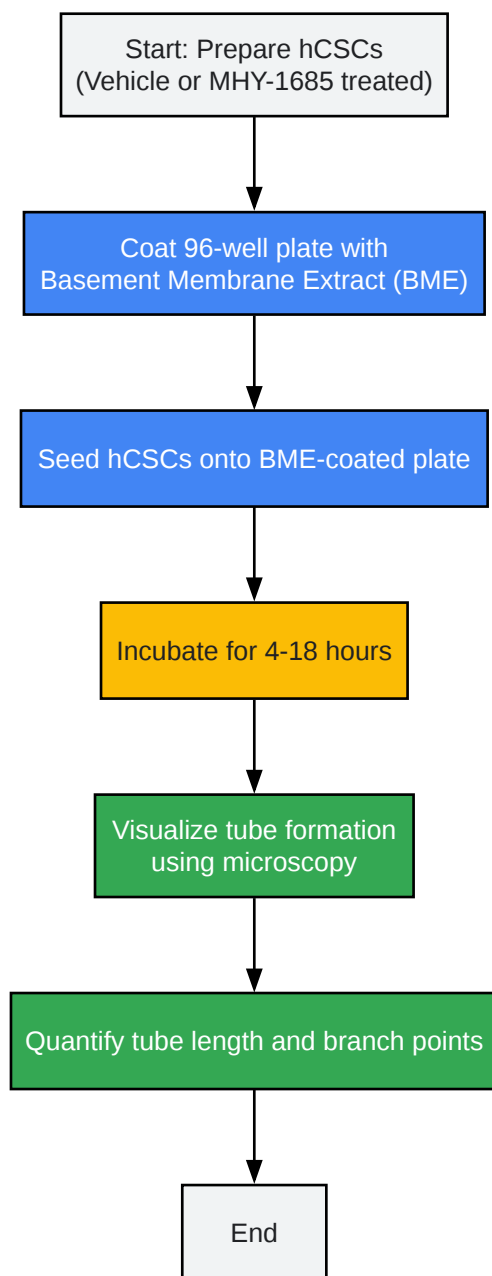
Parameter	Observation	Reference
Cell Viability & Proliferation	MHY-1685-primed hCSCs exhibited higher viability in response to oxidative stress and an enhanced proliferation potential compared to unprimed senile hCSCs.	
Stemness & Differentiation	Priming with MHY-1685 enhanced the expression of stemness-related markers and improved the differentiation potential of hCSCs into vascular lineages.	
Cardiac Function (in vivo)	Transplantation of MHY-1685-primed hCSCs into a rat model of myocardial infarction resulted in improved cardiac function, reduced cardiac fibrosis, and higher capillary density compared to unprimed cells.	
Cellular Senescence	MHY-1685 attenuated the senescent phenotype of hCSCs.	

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **MHY-1685**.

Endothelial Tube Formation Assay

This assay assesses the ability of hCSCs to form capillary-like structures, a measure of their angiogenic potential.



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Caption: Workflow for the endothelial tube formation assay.

- Thaw Basement Membrane Extract (BME) on ice.
- Coat the wells of a pre-chilled 96-well plate with 50 μ L of BME solution.
- Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.

- Harvest hCSCs (previously treated with vehicle or **MHY-1685**) and resuspend them in the appropriate endothelial cell growth medium.
- Seed the hCSCs onto the solidified BME at a density of 1×10^4 to 2×10^4 cells per well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.
- Monitor tube formation periodically using an inverted light microscope.
- For quantification, capture images and analyze parameters such as total tube length and the number of branch points using imaging software.

Western Blotting for mTOR Pathway Proteins

This technique is used to quantify the expression levels of key proteins in the mTOR signaling pathway, such as mTOR, phosphorylated mTOR (p-mTOR), and LC3-I/II, to confirm the mechanism of action of **MHY-1685**.

- Treat hCSCs with various concentrations of **MHY-1685** for the desired time.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against mTOR, p-mTOR, LC3, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Assessment of Cardiac Function

This involves transplanting **MHY-1685**-primed hCSCs into an animal model of myocardial infarction to evaluate their therapeutic efficacy.

- Prime senescent hCSCs by culturing them in a medium containing either DMSO (control) or **MHY-1685**.
- Induce myocardial infarction in rats by permanent ligation of the left anterior descending (LAD) artery.
- Immediately after ligation, inject 1 million DiI-labeled hCSCs (control or **MHY-1685**-primed) into the border zone of the left ventricular myocardium.
- Perform echocardiography at specified time points (e.g., weekly for 4 weeks) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
- At the end of the study, sacrifice the animals and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis and immunofluorescence for cell engraftment and differentiation).

Conclusion

MHY-1685 is a promising novel mTOR inhibitor with significant potential for therapeutic applications, particularly in regenerative medicine. Its ability to modulate autophagy and rejuvenate senescent stem cells, as demonstrated in human cardiac stem cells, opens new avenues for the development of treatments for age-related diseases and tissue damage. The

data and protocols presented in this guide provide a solid foundation for further research and development of **MHY-1685** as a therapeutic agent.

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References

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- [2. Human cardiac stem cells rejuvenated by modulating autophagy with MHY-1685 enhance the therapeutic potential for cardiac repair - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/38111111/)
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